

# 4-Bromo-2-methoxythiazole: A Versatile Building Block for Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Bromo-2-methoxythiazole**

Cat. No.: **B1273696**

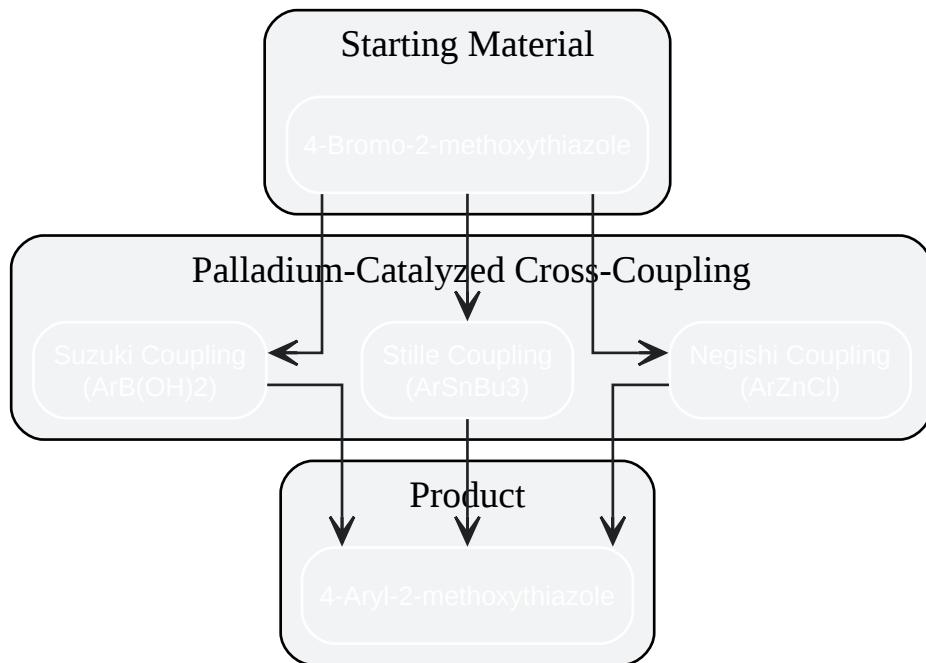
[Get Quote](#)

## Introduction

**4-Bromo-2-methoxythiazole** is a key heterocyclic building block that offers significant potential in the fields of medicinal chemistry and materials science. The thiazole motif is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. Furthermore, the methoxy group at the 2-position can influence the electronic properties of the thiazole ring, potentially modulating the biological activity and physicochemical properties of its derivatives. This document provides detailed application notes and experimental protocols for the use of **4-bromo-2-methoxythiazole** in several key organic transformations.

## Physicochemical Properties

| Property          | Value                               |
|-------------------|-------------------------------------|
| Molecular Formula | C <sub>4</sub> H <sub>4</sub> BrNOS |
| Molecular Weight  | 194.05 g/mol                        |
| Appearance        | Off-white to pale yellow solid      |
| CAS Number        | 240816-35-7                         |


## Applications in Organic Synthesis

**4-Bromo-2-methoxythiazole** is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. These reactions allow for the formation of new carbon-carbon bonds at the C4-position of the thiazole ring, providing access to a wide array of substituted thiazole derivatives.

The reactivity of the C-Br bond at the 4-position is influenced by the electron-donating methoxy group at the 2-position. This substituent can increase the electron density of the thiazole ring, which may affect the rate-determining oxidative addition step in the catalytic cycle of cross-coupling reactions. Researchers should consider that reaction conditions may require optimization compared to thiazoles bearing electron-withdrawing groups.

## General Workflow for Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for the functionalization of **4-Bromo-2-methoxythiazole** via palladium-catalyzed cross-coupling reactions.



[Click to download full resolution via product page](#)

Functionalization of **4-Bromo-2-methoxythiazole**.

# Experimental Protocols

The following protocols are based on established procedures for cross-coupling reactions of 4-bromothiazole derivatives and should be considered as a starting point for optimization with **4-bromo-2-methoxythiazole**. [\[1\]](#)[\[2\]](#)

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and a boronic acid or its ester derivative.

Reaction Scheme:

Materials:

- **4-Bromo-2-methoxythiazole**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , 2-3 equivalents)
- Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

- To a flame-dried round-bottom flask, add **4-bromo-2-methoxythiazole** (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the anhydrous, degassed solvent and the palladium catalyst.
- Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography.

Quantitative Data (Analogous Systems):

| Entry | Arylboronic Acid            | Catalyst                               | Base                     | Solvent                          | Temp (°C) | Time (h) | Yield (%) |
|-------|-----------------------------|----------------------------------------|--------------------------|----------------------------------|-----------|----------|-----------|
| 1     | Phenylboronic acid          | $\text{Pd}(\text{PPh}_3)_4$            | $\text{K}_2\text{CO}_3$  | Toluene/<br>$\text{H}_2\text{O}$ | 90        | 12       | 75-85     |
| 2     | 4-Methoxyphenylboronic acid | $\text{Pd}(\text{dppf})\text{Cl}_2$    | $\text{Cs}_2\text{CO}_3$ | Dioxane                          | 100       | 8        | 80-90     |
| 3     | 3-Thienylboronic acid       | $\text{Pd}(\text{OAc})_2/\text{SPhos}$ | $\text{K}_3\text{PO}_4$  | Toluene/<br>$\text{H}_2\text{O}$ | 100       | 6        | 70-80     |

## Stille Coupling

The Stille coupling utilizes an organotin reagent to form a C-C bond with an organic halide. [1][2][3] Reaction Scheme:

Materials:

- 4-Bromo-2-methoxythiazole**
- Organostannane reagent (e.g., Aryl-Sn(Bu)<sub>3</sub>, 1.1 - 1.2 equivalents)

- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)
- Optional: Additive (e.g.,  $\text{CuI}$ ,  $\text{LiCl}$ )

Procedure:

- In a flame-dried Schlenk tube under an inert atmosphere, dissolve **4-bromo-2-methoxythiazole** (1.0 eq) and the organostannane reagent (1.1 eq) in the anhydrous, degassed solvent.
- Add the palladium catalyst. If using an additive, add it at this stage.
- Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the mixture and dilute with an organic solvent.
- Wash the solution with aqueous KF (to remove tin byproducts) and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate.
- Purify the crude product by flash column chromatography.

Quantitative Data (Analogous 4-Bromothiazole Systems): [\[1\]](#)[\[2\]](#)

| Entry | Organostannane                         | Catalyst                    | Solvent | Temp (°C) | Time (h) | Yield (%) |
|-------|----------------------------------------|-----------------------------|---------|-----------|----------|-----------|
| 1     | Phenyl-<br>$\text{Sn}(\text{Bu})_3$    | $\text{Pd}(\text{PPh}_3)_4$ | Toluene | 110       | 12       | 58-62     |
| 2     | 2-Thienyl-<br>$\text{Sn}(\text{Bu})_3$ | $\text{Pd}(\text{PPh}_3)_4$ | Toluene | 110       | 12       | 60        |

| 3 | (E)-Hex-1-enyl- $\text{Sn}(\text{Bu})_3$  |  $\text{Pd}(\text{PPh}_3)_4$  | Toluene | 110 | 12 | 59 |

## Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. [1]

[2] Reaction Scheme:

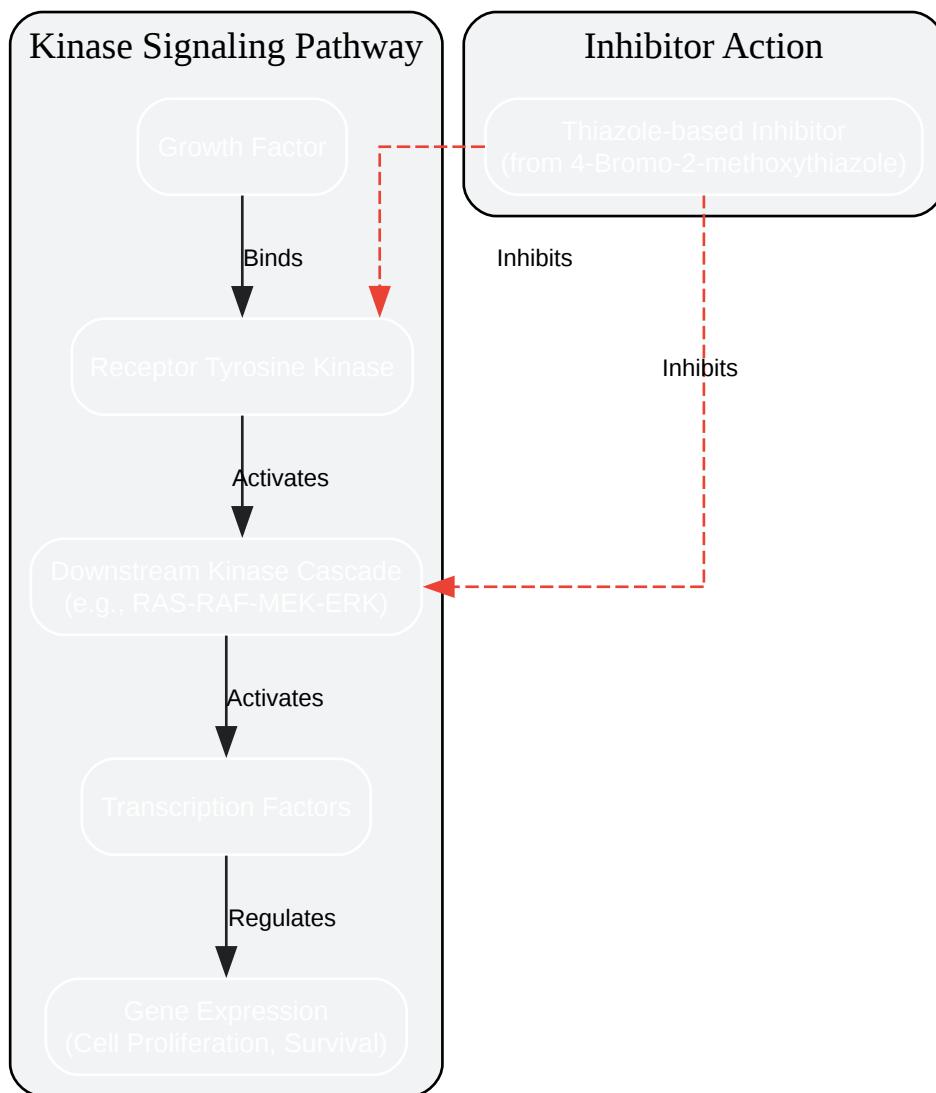
Materials:

- **4-Bromo-2-methoxythiazole**
- Organozinc reagent (prepared in situ or from a commercial source, 1.1 - 1.5 equivalents)
- Palladium catalyst (e.g.,  $\text{PdCl}_2(\text{PPh}_3)_2$ , 2-5 mol%)
- Anhydrous, degassed solvent (e.g., THF, Dioxane)

Procedure:

- To a flame-dried flask under an inert atmosphere, add **4-bromo-2-methoxythiazole** (1.0 eq) and the palladium catalyst in the anhydrous, degassed solvent.
- Slowly add the organozinc reagent solution at room temperature or as required by the specific reagent's stability.
- Stir the reaction at room temperature or heat to 40-80 °C for 2-12 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$ .
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter and concentrate the solution.
- Purify the crude product by flash column chromatography.

Quantitative Data (Analogous 4-Bromothiazole Systems): [1][2]


| Entry | Organozinc Reagent |         | Catalyst                                           | Solvent | Temp (°C) | Time (h) | Yield (%) |
|-------|--------------------|---------|----------------------------------------------------|---------|-----------|----------|-----------|
|       | nc                 | Reagent |                                                    |         |           |          |           |
| 1     | Phenyl-ZnCl        |         | PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> | THF     | 65        | 4        | 92        |
| 2     | Isopropyl-ZnCl     |         | PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> | THF     | 65        | 4        | 97        |

| 3 | Cyclohexyl-ZnCl | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> | THF | 65 | 4 | 95 |

## Signaling Pathways and Applications in Drug Discovery

Thiazole-containing compounds are known to interact with a variety of biological targets, including kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The ability to functionalize the 4-position of the 2-methoxythiazole core allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against various kinases.

The diagram below illustrates a simplified kinase signaling pathway that can be targeted by inhibitors derived from **4-bromo-2-methoxythiazole**.



[Click to download full resolution via product page](#)

Targeting kinase pathways with thiazole derivatives.

## Conclusion

**4-Bromo-2-methoxythiazole** is a valuable and versatile building block for the synthesis of a diverse range of functionalized thiazole derivatives. Its utility in palladium-catalyzed cross-coupling reactions provides a powerful platform for the generation of compound libraries for drug discovery and materials science. The provided protocols and data, based on analogous systems, offer a solid starting point for researchers to explore the full potential of this important

synthetic intermediate. Careful optimization of reaction conditions is recommended to account for the electronic influence of the 2-methoxy substituent.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [4-Bromo-2-methoxythiazole: A Versatile Building Block for Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273696#4-bromo-2-methoxythiazole-as-a-building-block-in-organic-synthesis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)